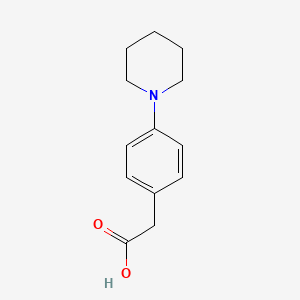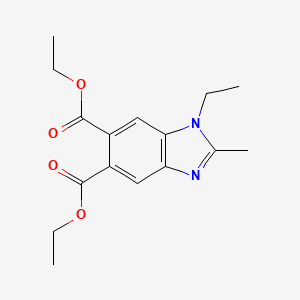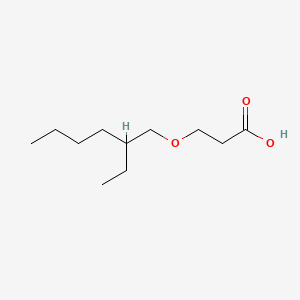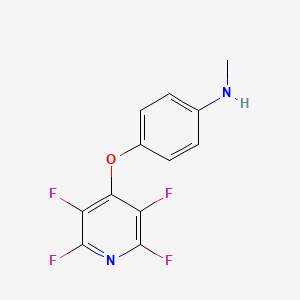![molecular formula C37H26 B14168682 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 924662-15-7](/img/structure/B14168682.png)
2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound characterized by its unique structure, which includes two biphenyl groups attached to a fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the coupling of biphenyl groups to a fluorene core. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction requires a biphenyl boronic acid and a fluorene derivative with suitable leaving groups, such as bromides or iodides. The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electronic properties
Wirkmechanismus
The mechanism of action of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is largely dependent on its application. In the context of OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Fluorene: The core structure of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene, known for its rigidity and stability.
2,7-Dibromo-9H-fluorene: A precursor in the synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.
Uniqueness
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is unique due to the presence of biphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in electronics and photonics. Its structure allows for greater versatility in chemical modifications compared to simpler biphenyl or fluorene derivatives .
Eigenschaften
CAS-Nummer |
924662-15-7 |
|---|---|
Molekularformel |
C37H26 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
2,7-bis(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-3-7-26(8-4-1)28-11-15-30(16-12-28)32-19-21-36-34(23-32)25-35-24-33(20-22-37(35)36)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-24H,25H2 |
InChI-Schlüssel |
PYBLEZKFIYZPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)


